N-butylbenzimidazole

Catalog No.
S1895390
CAS No.
4886-30-0
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butylbenzimidazole

CAS Number

4886-30-0

Product Name

N-butylbenzimidazole

IUPAC Name

1-butylbenzimidazole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3

InChI Key

SHPPDRZENGVOOR-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=CC=CC=C21

Canonical SMILES

CCCCN1C=NC2=CC=CC=C21

The exact mass of the compound N-butylbenzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Butylbenzimidazole (NBB) is a high-purity, high-boiling (256-258 °C) heterocyclic organic amine primarily procured as an advanced electronic-grade electrolyte additive for Dye-Sensitized Solar Cells (DSSCs). Structurally featuring a benzimidazole core with a hydrophobic N-butyl substituent, NBB is highly soluble in organic solvents and ionic liquids. In procurement and material selection, NBB is prioritized over simpler pyridines or shorter-chain benzimidazoles due to its dual functional capability: it effectively shifts the TiO2 conduction band to enhance open-circuit voltage (Voc) while providing superior steric shielding that suppresses interfacial charge recombination. Furthermore, its low volatility and low nucleophilicity make it a critical component for manufacturing long-term thermally stable photovoltaic modules, avoiding the rapid dye degradation associated with legacy additives.

In DSSC manufacturing, 4-tert-butylpyridine (4-TBP) is the legacy benchmark additive used to increase open-circuit voltage. However, generic substitution with 4-TBP fails in commercial-grade applications due to its high volatility and chemical reactivity at elevated operating temperatures. At standard accelerated aging conditions (e.g., 80 °C), 4-TBP acts as a strong nucleophile, rapidly inducing thiocyanate ligand exchange that degrades standard ruthenium-based sensitizers (such as N719), leading to catastrophic efficiency loss. Conversely, substituting with shorter-chain analogs like N-methylbenzimidazole (NMB) fails to provide sufficient steric hindrance to block the triiodide redox mediator from the TiO2 surface. N-butylbenzimidazole (NBB) is specifically required because its optimal C4 alkyl chain balances electrolyte solubility with maximum steric shielding, preventing dye degradation and charge recombination while maintaining the required conduction band shift for high Voc[1].

Prevention of Ruthenium Dye Degradation at Elevated Temperatures

A primary failure mode of DSSCs is the thermal degradation of ruthenium sensitizers. Under accelerated thermal aging at 80 °C for 1500 hours, electrolytes formulated with NBB demonstrated exceptional stability, retaining approximately 80% of the intact dye (e.g., C106/N719). In direct contrast, the industry-standard additive 4-TBP caused rapid thiocyanate ligand substitution, severely depleting the dye and reducing its half-life to under 300 hours [1].

Evidence DimensionIntact dye concentration after thermal stress
Target Compound Data~80% intact dye remaining after 1500 h at 80 °C
Comparator Or Baseline4-TBP (<300 h dye half-life due to rapid ligand exchange)
Quantified DifferenceNBB extends the thermal half-life of the sensitizer by >5x compared to 4-TBP.
ConditionsAccelerated thermal aging at 80 °C for 1500 hours in dark/light-soaking conditions.

Procuring NBB is essential for manufacturing DSSC modules that must pass strict long-term outdoor thermal durability standards without efficiency collapse.

Conduction Band Tuning for Enhanced Open-Circuit Voltage

NBB effectively tunes the electronic properties of the photoanode. Addition of 0.5 M NBB to the baseline electrolyte induces an upward shift in the TiO2 conduction band by approximately 80 mV. This shift translates to a direct increase in open-circuit voltage (Voc) of 10 to 40+ mV compared to additive-free baselines, matching the Voc enhancement of legacy TBP but without the associated volatility [1].

Evidence DimensionTiO2 Conduction Band Energy Shift & Voc
Target Compound DataUpward conduction band shift of ~80 mV; Voc increase of 10-40+ mV
Comparator Or BaselineAdditive-free baseline electrolyte
Quantified DifferenceNBB provides equivalent Voc enhancement to TBP while eliminating volatility-induced performance drops.
Conditions0.5 M NBB in 3-methoxypropionitrile or ionic liquid electrolyte under 1 sun AM1.5G irradiation.

This allows cell designers to maximize voltage output and overall power conversion efficiency without compromising the chemical stability of the electrolyte.

Steric Shielding of TiO2 Surface to Suppress Charge Recombination

The length of the alkyl chain on the benzimidazole core is critical for preventing parasitic dark currents. Electrochemical Impedance Spectroscopy (EIS) reveals that the C4 (butyl) chain of NBB provides superior steric shielding of the bare TiO2 surface compared to shorter-chain analogs like N-methylbenzimidazole (NMB). This shielding effectively blocks the triiodide redox mediator from recombining with injected electrons, resulting in higher recombination resistance (R_rec) and prolonged electron lifetimes [1].

Evidence DimensionRecombination Resistance (R_rec) and Electron Lifetime
Target Compound DataHigh R_rec and prolonged electron lifetime due to C4 alkyl chain shielding
Comparator Or BaselineN-methylbenzimidazole (NMB) or shorter-chain additives
Quantified DifferenceThe C4 variant significantly reduces dark current and improves efficiency retention (>90% over long-term testing) compared to C1 analogs.
ConditionsElectrochemical Impedance Spectroscopy (EIS) of the TiO2/electrolyte interface.

Selecting the N-butyl variant over shorter-chain analogs directly reduces parasitic current losses, ensuring higher fill factors and sustained module performance.

Enabling High-Efficiency Solvent-Free Electrolyte Formulations

Transitioning from volatile organic solvents to solvent-free ionic liquids is necessary to prevent leakage, but typically incurs a massive efficiency penalty due to high viscosity. Incorporating NBB into solvent-free imidazolium iodide melts optimizes interfacial charge transfer, enabling power conversion efficiencies (PCE) of 6.0% to 7.5%. This allows solvent-free systems to approach the performance of traditional volatile acetonitrile-based cells while completely eliminating evaporation risks [1].

Evidence DimensionPower Conversion Efficiency (PCE) in zero-volatility systems
Target Compound DataPCE of >6.0% to 7.5% in solvent-free imidazolium iodide melts
Comparator Or BaselineStandard volatile acetonitrile-based electrolytes (prone to leakage)
Quantified DifferenceNBB integration allows solvent-free systems to approach the efficiencies of volatile liquid cells while eliminating solvent evaporation failure modes.
ConditionsSolvent-free ionic liquid electrolyte (e.g., PMII/I2/NBB) under AM 1.5G full sunlight.

For manufacturers moving away from volatile organic solvents to eliminate leakage, NBB is a proven additive that maintains high efficiency in viscous, solvent-free ionic liquids.

High-Durability Outdoor DSSC Modules

Because NBB prevents the rapid thermal degradation of ruthenium sensitizers caused by legacy pyridine additives, it is the additive of choice for commercial DSSC panels intended for long-term outdoor deployment (e.g., building-integrated photovoltaics) where operating temperatures routinely exceed 60–80 °C[1].

Solvent-Free and Quasi-Solid-State Photovoltaics

NBB's excellent solubility and performance in imidazolium-based ionic liquids make it highly suitable for formulating zero-volatility, solvent-free, or polymer gel electrolytes. It helps overcome the mass transport and recombination limitations typically seen in high-viscosity systems[2].

Advanced Heteroleptic Dye Sensitization Systems

In systems utilizing advanced, high-molar-extinction-coefficient heteroleptic ruthenium dyes (like C101 or C106) that require thinner TiO2 films, NBB is critical for fine-tuning the conduction band and maximizing the open-circuit voltage without inducing dye desorption[3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-Butyl-1H-benzimidazole

Dates

Last modified: 08-16-2023

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